molecular formula C12H9NO B13586373 1-(Quinolin-6-yl)prop-2-en-1-one

1-(Quinolin-6-yl)prop-2-en-1-one

Cat. No.: B13586373
M. Wt: 183.21 g/mol
InChI Key: IINVLRCHCZBQJG-UHFFFAOYSA-N
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Description

1-(Quinolin-6-yl)prop-2-en-1-one is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N The compound this compound is characterized by the presence of a quinoline ring attached to a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Quinolin-6-yl)prop-2-en-1-one can be synthesized through a one-pot, solvent-free, and catalyst-free procedure. This method involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation. The reaction conditions include a microwave power of 360 W, which results in high yields and shorter reaction times .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(Quinolin-6-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

1-(Quinolin-6-yl)prop-2-en-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Quinolin-6-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division. Additionally, it can bind to receptors and modulate signal transduction pathways, resulting in various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(Quinolin-6-yl)prop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

1-quinolin-6-ylprop-2-en-1-one

InChI

InChI=1S/C12H9NO/c1-2-12(14)10-5-6-11-9(8-10)4-3-7-13-11/h2-8H,1H2

InChI Key

IINVLRCHCZBQJG-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=CC2=C(C=C1)N=CC=C2

Origin of Product

United States

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